molecular formula C14H13N3O3 B11523138 3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide

Cat. No.: B11523138
M. Wt: 271.27 g/mol
InChI Key: AVFKHTDVYYICPL-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a methyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 3-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Pyridinylation: The nitro-substituted benzamide is then reacted with 4-methyl-2-pyridylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH_3) in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridinyl group can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-methylpyridin-2-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    3-methyl-N-(4-methylpyridin-2-yl)-4-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    3-methyl-N-(4-methylpyridin-2-yl)-4-hydroxybenzamide: Features a hydroxyl group in place of the nitro group.

Uniqueness

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group and the pyridinyl group enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c1-9-5-6-15-13(7-9)16-14(18)11-3-4-12(17(19)20)10(2)8-11/h3-8H,1-2H3,(H,15,16,18)

InChI Key

AVFKHTDVYYICPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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